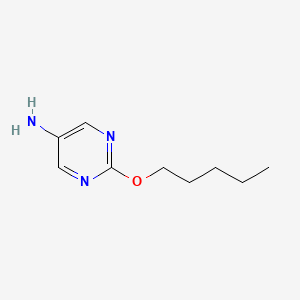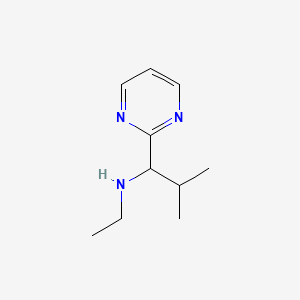
n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methyl-1-(pyrimidin-2-yl)propan-1-amine with ethyl bromide under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The amine group can also participate in protonation and deprotonation reactions, affecting the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-(pyrimidin-2-yl)propan-1-amine: Lacks the ethyl group, resulting in different chemical and biological properties.
n-Propyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine: Contains a propyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness
n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine is unique due to the presence of the ethyl group, which can influence its steric and electronic properties
Eigenschaften
Molekularformel |
C10H17N3 |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
N-ethyl-2-methyl-1-pyrimidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-4-11-9(8(2)3)10-12-6-5-7-13-10/h5-9,11H,4H2,1-3H3 |
InChI-Schlüssel |
IGSDEWPKDQKHRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C1=NC=CC=N1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoicacid](/img/structure/B13633450.png)
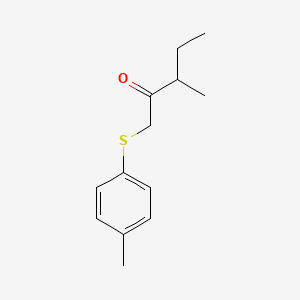
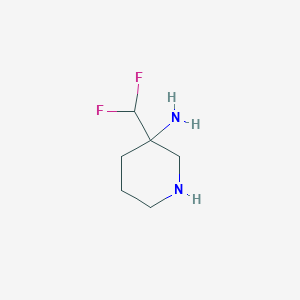
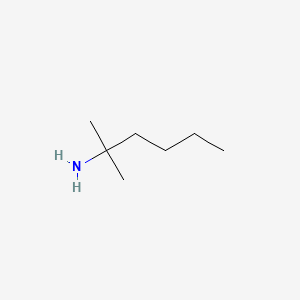
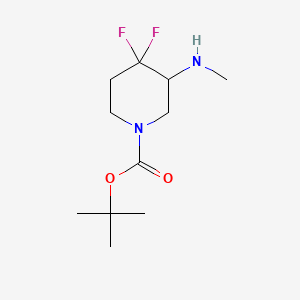
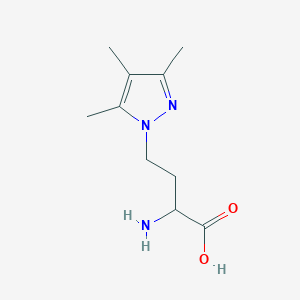


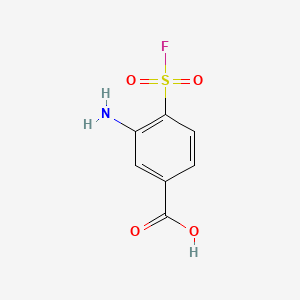
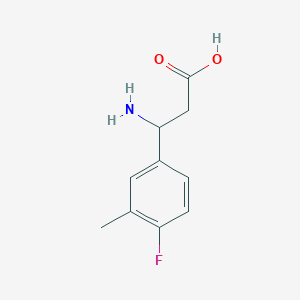
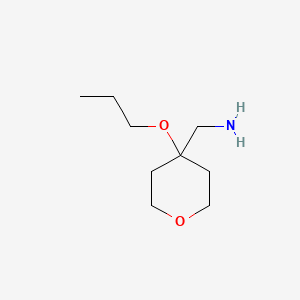
![4-Methyl-2-oxabicyclo[2.2.1]heptan-6-amine](/img/structure/B13633529.png)
